molecular formula C25H29N3O3 B2383548 1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine CAS No. 1251558-64-1

1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine

Cat. No. B2383548
CAS RN: 1251558-64-1
M. Wt: 419.525
InChI Key: RPAWDARTVIAOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine, also known as MPPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPI is a piperazine derivative that has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. In

Scientific Research Applications

Antiviral Research

This compound is part of a class of molecules studied for their potential antiviral properties, particularly against HIV. In a study by Romero et al. (1994), analogs of this compound were synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. These compounds showed significant potency, highlighting the potential of this chemical scaffold in developing new antiviral drugs (Romero et al., 1994).

Cardiovascular Research

Malawska et al. (2002) explored derivatives of this compound for their antiarrhythmic and antihypertensive effects. The study found that certain compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, similar to the core structure of the mentioned compound, exhibited strong activities in these areas. This suggests a potential application in treating cardiovascular diseases (Malawska et al., 2002).

Dopamine Receptor Research

A study by Möller et al. (2017) investigated derivatives of 1,4-disubstituted aromatic piperazines, closely related to the mentioned compound, for their affinity and selectivity towards dopamine receptors. These compounds, particularly when incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, showed high affinity as partial agonists at dopamine D2 receptors. This research is significant for developing new treatments for psychiatric disorders (Möller et al., 2017).

Neurotransmission Studies

In the context of neurotransmission, Plenevaux et al. (2000) worked on derivatives like [18F]p-MPPF, a compound structurally related to the one , as a radiolabeled antagonist for studying serotonin (5-HT1A) receptors using positron emission tomography (PET). Such research aids in understanding the role of serotonin in various psychiatric and neurological disorders (Plenevaux et al., 2000).

Antimicrobial Studies

Research by Patel et al. (2011) into pyridine derivatives, which share a structural motif with the compound , showed that these compounds possess antimicrobial activities. The study involved synthesizing and testing various substituted pyridine derivatives for their efficacy against different bacterial and fungal strains (Patel et al., 2011).

properties

IUPAC Name

[4-(3,4-dimethoxyanilino)-6-methylquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-16-7-9-20-19(12-16)21(26-18-8-10-23(30-3)24(13-18)31-4)14-22(27-20)25(29)28-11-5-6-17(2)15-28/h7-10,12-14,17H,5-6,11,15H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWDARTVIAOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine

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